4-Ethoxy-2,3-dimethylphenol
Overview
Description
4-Ethoxy-2,3-dimethylphenol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Organic Chemistry
The compound 4-Ethoxy-2,3-dimethylphenol has been studied in the context of organic chemistry. For instance, it has been involved in the investigation of reactions with SiS2 and SiCl4, leading to the synthesis of new orthosilicate esters (Wojnowski & Rodziewicz, 1973). Additionally, research focused on the synthesis of 4-alkoxymethyl-2,6-dimethylphenols using a copper(II) chloride-acetoxime catalyst/oxygen system in alcohols at ambient temperature has been conducted, indicating the compound's relevance in synthesis processes (Shimizu et al., 1991).
Photocatalytic Degradation
In environmental science, this compound has been studied for its photocatalytic degradation, specifically examining the degradation of xylenols, a major component in coal tar creosote. This research is crucial for understanding the environmental impact and treatment of waste containing such compounds (Terzian & Serpone, 1995).
Water Treatment and Membrane Design
The removal of dimethylphenol, a category to which this compound belongs, from wastewater has been a subject of research. Studies have focused on optimizing membrane design parameters in spiral-wound reverse osmosis modules for efficient removal of such pollutants at reduced energy costs (Al‐Obaidi, Kara-Zaitri, & Mujtaba, 2017).
Environmental Fate and Biodegradation
The environmental fate of dimethylphenols, including this compound, has been investigated, particularly in relation to their biodegradation. This research is essential for understanding how such compounds break down in natural environments and the implications for ecosystem health (Tomei & Annesini, 2008).
Molecular Structure Analysis
Structural analysis of related compounds, such as 4-methoxy-2,6-dimethylphenol, has been conducted using proton magnetic resonance spectroscopy. This type of research aids in understanding the molecular behavior and properties of these compounds, which is crucial for their application in various fields (Westra et al., 1968).
Properties
IUPAC Name |
4-ethoxy-2,3-dimethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-10-6-5-9(11)7(2)8(10)3/h5-6,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCPSBBBCCXGHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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